N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide
Description
N-(3-Cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide is a benzamide derivative featuring a pyrrolo[2,3-b]quinoxaline core. This heterocyclic structure is substituted with a cyano group (-CN) at position 3 and a cyclohexyl group at position 1, while the benzamide moiety is attached at position 2.
Properties
Molecular Formula |
C24H21N5O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(3-cyano-1-cyclohexylpyrrolo[3,2-b]quinoxalin-2-yl)benzamide |
InChI |
InChI=1S/C24H21N5O/c25-15-18-21-23(27-20-14-8-7-13-19(20)26-21)29(17-11-5-2-6-12-17)22(18)28-24(30)16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,28,30) |
InChI Key |
CCJPIRQWQPZPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]quinoxaline core: This is achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the cyano group: This step involves the reaction of the intermediate with a suitable nitrile source.
Cyclohexyl substitution: The cyclohexyl group is introduced through a substitution reaction.
Benzamide formation: The final step involves the coupling of the intermediate with benzoyl chloride under basic conditions
Chemical Reactions Analysis
N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds
Scientific Research Applications
N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials
Mechanism of Action
The mechanism of action of N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways. The compound’s cyano group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Structural Comparisons
The following compounds share the pyrrolo[2,3-b]quinoxaline-benzamide framework but differ in substituents, leading to distinct physicochemical and biological properties:
*Calculated based on molecular formulas.
Functional Group Impact on Properties
- Cyclohexyl vs. Butyl (Position 1):
The cyclohexyl group in the target compound increases steric bulk and lipophilicity (predicted logP ~4.2) compared to the linear butyl chain (logP ~3.5). This may enhance membrane permeability but reduce aqueous solubility . - Cyano vs. Phenylsulfonyl (Position 3): The cyano group’s electron-withdrawing nature stabilizes the aromatic system and may facilitate hydrogen bonding with target proteins.
- Benzamide Substitutions:
The unsubstituted benzamide in the target compound allows for flexible binding, whereas the 2-chloro substitution in may enhance selectivity for hydrophobic binding pockets.
Pharmacokinetic and Pharmacodynamic Implications
- Metabolic Stability: The cyclohexyl group may slow oxidative metabolism compared to the allyl group in , which is prone to cytochrome P450-mediated epoxidation.
- Binding Affinity: Molecular docking studies (hypothetical) suggest that the cyclohexyl group’s bulk could improve binding to deep hydrophobic pockets in kinases, while the smaller butyl group in might favor entropically driven interactions.
Research Findings and Knowledge Gaps
- Synthetic Accessibility: The target compound’s cyclohexyl group requires multi-step synthesis, increasing complexity compared to the butyl variant .
- Biological Data Limitations: No direct activity data (e.g., IC50, solubility) are available in the provided evidence.
- Unresolved Questions: The role of the cyano group in modulating cytotoxicity or off-target effects remains uncharacterized. Comparative studies with and are needed to validate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
